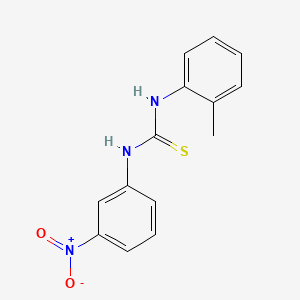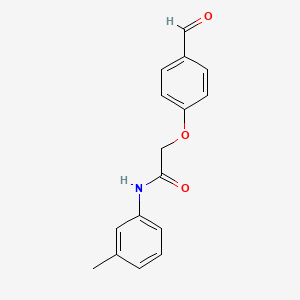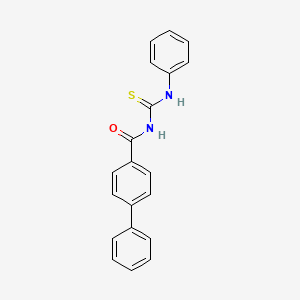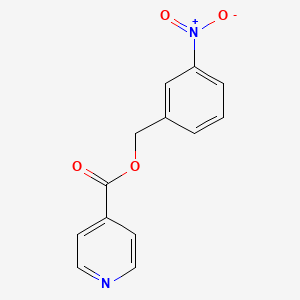
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential applications in various fields of research, including neurobiology, cardiovascular disease, and cancer.
Wirkmechanismus
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, a subtype of PDE that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a variety of effects on different systems in the body. It has been shown to enhance cognitive function, reduce inflammation, and improve cardiovascular function. In addition, it has been shown to have potential anti-cancer effects by inhibiting tumor growth and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is its selectivity for PDE4, which allows for more precise investigation of the role of PDE inhibitors in various biological processes. However, one limitation is that it can have off-target effects on other PDE subtypes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the role of PDE inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of this compound 20-1724 as a therapeutic agent in cardiovascular disease and cancer. Additionally, further investigation into the off-target effects of this compound 20-1724 on other PDE subtypes could lead to the development of more selective PDE inhibitors.
Synthesemethoden
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized using a multi-step process involving the reaction of 2-amino-6-chloropurine with methyl iodide, followed by the reaction with 2-naphthol and subsequent purification steps. The synthesis process has been well-established and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been widely used as a research tool to investigate the role of PDE inhibitors in various biological processes. It has been shown to have potential therapeutic applications in several diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-8-naphthalen-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMNROGQMNFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC4=CC=CC=C4C=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)



![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)